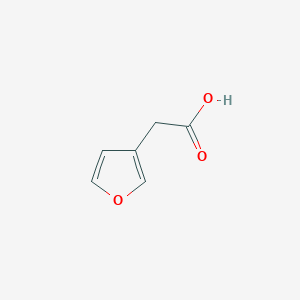

2-(Furan-3-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(furan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYAVXPERPSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356004 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123617-80-1 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Furan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Furan 3 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(Furan-3-yl)acetic Acid

The direct synthesis of the parent compound, this compound, often involves multi-step sequences starting from readily available furan-3-yl precursors. One-pot syntheses for this specific, unsubstituted molecule are less commonly reported in the literature, with many methods focusing on more substituted derivatives.

One-Pot and Multi-Step Synthetic Pathways

Multi-step synthesis provides a reliable, albeit sometimes lengthy, route to this compound. A common strategy involves the homologation of a C1-functionalized furan-3-yl precursor.

One potential multi-step pathway begins with furan-3-carboxylic acid . This starting material can undergo an Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This reaction sequence typically involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the desired one-carbon extended carboxylic acid, this compound. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comscribd.com

Another plausible multi-step approach starts from 3-acetylfuran . The Willgerodt-Kindler reaction offers a method to convert aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgsynarchive.comorganic-chemistry.orgchemeurope.com In this case, 3-acetylfuran would be treated with sulfur and a secondary amine, such as morpholine, to yield a thioamide. Subsequent hydrolysis would provide this compound.

A third potential route could involve the cyanation of a 3-(halomethyl)furan followed by hydrolysis of the resulting nitrile. For instance, 3-(bromomethyl)furan (B1312424) could be reacted with a cyanide salt to produce 2-(furan-3-yl)acetonitrile. Acidic or basic hydrolysis of the nitrile group would then yield this compound. dntb.gov.ua

Catalytic Systems in the Formation of the this compound Moiety

The direct catalytic carboxylation of 3-methylfuran (B129892) to produce this compound is a desirable but challenging transformation. While catalytic carboxylation of certain heteroarenes has been achieved, the specific application to 3-methylfuran for the synthesis of the target acetic acid is not extensively documented. researchgate.netmdpi.com

However, catalytic methods are prominent in the synthesis of precursors and derivatives. For example, palladium-catalyzed carbonylation reactions are used to synthesize esters from alcohols, which could be a potential route to esters of this compound if a suitable 3-furylmethanol derivative is used as a starting material. unive.it Furthermore, zeolite catalysts have been investigated for the direct acylation of furans with acetic acid, which could potentially be adapted for the synthesis of 3-acetylfuran, a precursor for the Willgerodt-Kindler reaction. nih.gov

Multicomponent Reaction (MCR) Protocols for Furan-Acetic Acid Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds, including derivatives of furan-acetic acid. These reactions, where three or more reactants combine in a single synthetic operation, offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

Utilization of Meldrum's Acid in Furan-Acetic Acid Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a key reagent in several MCRs for the synthesis of furan-acetic acid derivatives. Its high acidity and reactivity make it an excellent nucleophile in these transformations. A general approach involves the reaction of a hydroxyl derivative, an arylglyoxal, and Meldrum's acid. This methodology allows for the synthesis of a wide array of condensed furylacetic acids.

Strategic Incorporation of Arylglyoxals and Various Hydroxyl Derivatives

The multicomponent condensation of arylglyoxals, various hydroxyl-containing compounds (such as phenols, naphthols, and hydroxyquinolines), and Meldrum's acid provides a versatile route to highly substituted furan-acetic acid derivatives. The reaction typically proceeds in two stages: an initial condensation of the starting materials, often in a solvent like acetonitrile (B52724), followed by an acid-mediated intramolecular cyclization and aromatization to form the furan (B31954) ring and the acetic acid side chain. The diversity of commercially available arylglyoxals and hydroxyl derivatives allows for the creation of a large library of furan-acetic acid compounds with varying substitution patterns.

Telescoped Processes in Furan-Acetic Acid Derivative Synthesis

A significant advancement in the MCR-based synthesis of furan-acetic acid derivatives is the use of telescoped processes. In a telescoped synthesis, sequential reaction steps are carried out in the same reactor without the isolation of intermediates. This approach further enhances the efficiency of the synthesis by minimizing handling and purification steps. For instance, the initial multicomponent condensation can be performed, and then the reaction conditions can be altered (e.g., by adding an acid and increasing the temperature) to induce the subsequent cyclization and formation of the final product in a single, continuous process. This strategy has been successfully applied to the synthesis of various condensed furylacetic acids, demonstrating its practicality and efficiency.

Table 1: Key Reactants in Multicomponent Syntheses of Furan-Acetic Acid Derivatives

| Reactant Class | Specific Examples | Role in Reaction |

| Hydroxyl Derivatives | Phenols, Naphthols, 8-Hydroxyquinoline | Provides the backbone for the fused ring system |

| Dicarbonyl Compounds | Arylglyoxals (e.g., Phenylglyoxal) | Forms part of the furan ring |

| Active Methylene (B1212753) Compounds | Meldrum's Acid | Source of the acetic acid moiety |

Derivatization and Functionalization Strategies for this compound

The molecular scaffold of this compound presents two primary sites for chemical modification: the carboxylic acid group and the furan ring. These sites allow for a diverse range of derivatization and functionalization strategies to synthesize novel analogs with tailored properties.

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. Standard organic synthesis techniques can be readily applied to convert the acid into esters, amides, and other related functional groups. Such modifications are crucial for altering the compound's polarity, reactivity, and biological interactions.

One of the most common derivatization methods is esterification . This can be achieved through Fischer esterification with an alcohol under acidic catalysis or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. The use of dehydrating agents or coupling reagents can also facilitate ester formation under mild conditions.

Amidation is another key modification, allowing for the introduction of nitrogen-containing functional groups. This is typically accomplished by activating the carboxylic acid, for instance, with a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates amide bond formation with a primary or secondary amine. researchgate.net This method is advantageous as it often proceeds under mild, aqueous conditions. researchgate.net Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which then readily reacts with an amine to form the corresponding amide.

Further transformations include the reduction of the carboxylic acid to a primary alcohol or its conversion into an acyl hydrazide, which can serve as a precursor for other heterocyclic systems.

| Reaction Type | Reagents & Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Classic Fischer esterification; equilibrium-driven. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) | Creates a highly reactive intermediate for subsequent reactions. |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R₂NH) | Amide (-CONR₂) | A two-step, high-yielding process. |

| Amidation (Direct Coupling) | Amine (R₂NH), Coupling Agent (e.g., EDAC, DCC) | Amide (-CONR₂) | Proceeds under milder conditions than the acyl chloride route. researchgate.net |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) | Reduces the carboxylic acid to the corresponding alcohol. |

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions on the furan ring (C2, C4, and C5) are available for functionalization, although their reactivity is influenced by the existing acetic acid side chain at the C3 position. Friedel-Crafts acylation, for example, can introduce a carbonyl group onto the ring, typically at the adjacent C2 or C4 positions, using a Lewis acid catalyst. acs.org

Beyond substitution, the furan ring itself can undergo more profound transformations. Acid-catalyzed ring-opening can occur under certain conditions, leading to the formation of dicarbonyl compounds. researchgate.netresearchgate.net This reactivity highlights the sensitivity of the furan moiety and can be exploited to synthesize linear, highly functionalized molecules. Conversely, oxidative dearomatization represents another pathway, transforming the furan into other cyclic structures like butenolides. researchgate.net

| Reaction Type | General Reagents & Conditions | Potential Outcome | Reference Principle |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Halide (RCOCl), Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group (-COR) onto the furan ring. | Electrophilic acylation of electron-rich furanics. acs.org |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromination or chlorination of the furan ring. | Standard halogenation of activated aromatic rings. |

| Acid-Catalyzed Ring Opening | Strong aqueous acid (e.g., HCl), Heat | Formation of a linear dicarbonyl compound. | Hydrolytic cleavage of the furan ether linkage. researchgate.netresearchgate.net |

| Oxidative Dearomatization | Oxidizing agent (e.g., NBS in aqueous solvent) | Formation of substituted butenolides or other oxidized species. | Oxidation and rearrangement of the furan system. researchgate.net |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where specific stereoisomers are produced, requires advanced asymmetric synthesis methodologies. Chirality can be introduced at several positions, most commonly at the α-carbon of the acetic acid side chain (the carbon adjacent to the carboxyl group) or through substitution on the furan ring that creates a stereocenter. Key strategies include catalytic asymmetric synthesis, the use of chiral auxiliaries, and synthesis from the chiral pool. uwindsor.ca

Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. For creating a chiral center at the α-position, methods like the asymmetric fluorination of α-aryl acetic acid derivatives using a chiral Nickel-Binap catalyst system have been reported for similar scaffolds. nih.gov Organocatalysis, employing small chiral organic molecules, is another powerful tool for reactions such as asymmetric conjugate additions to introduce chirality. researchgate.netnih.govnih.gov

The chiral auxiliary approach involves covalently attaching a chiral molecule to the this compound substrate. uwindsor.ca This auxiliary then directs the stereochemical outcome of a subsequent reaction, for example, the alkylation of the α-carbon. After the new stereocenter is set, the auxiliary is cleaved, yielding the chiral product and recovering the auxiliary. The use of sulfinamides, such as tert-butanesulfinamide, has proven versatile for the asymmetric synthesis of various chiral compounds. yale.edu

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, carbohydrates, or terpenes, as starting materials. uh.edu A synthesis could be designed where the furan ring is constructed onto a precursor that already contains the desired stereochemistry derived from a natural product. researchgate.netscilit.com Furthermore, biocatalysis using enzymes can offer high enantioselectivity under mild conditions, for instance, in the kinetic resolution of a racemic mixture or in direct asymmetric transformations. researchgate.netacs.org

| Strategy | Description | Example Application/Principle |

|---|---|---|

| Catalytic Asymmetric Synthesis | A chiral catalyst (metal complex or organocatalyst) is used to control the stereoselectivity of a reaction. | Asymmetric alkylation or fluorination of the α-carbon. nih.gov |

| Chiral Auxiliaries | A removable chiral group is temporarily attached to the substrate to direct the formation of a new stereocenter. | Evans N-acyloxazolidinones or Ellman's sulfinamide for directed alkylation. uwindsor.cayale.edu |

| Chiral Pool Synthesis | Starting materials are enantiomerically pure compounds derived from natural sources. | Using chiral precursors from carbohydrates or amino acids to build the final molecule. researchgate.netuh.edu |

| Biocatalysis / Enzymatic Resolution | Enzymes are used to catalyze an enantioselective reaction or to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed kinetic resolution of a racemic alcohol derivative. researchgate.netacs.org |

Sustainable and Green Chemistry Methodologies in this compound Production

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is critical for developing environmentally benign and economically viable production methods. A key aspect of this approach is the use of renewable feedstocks. Furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered strategic platform chemicals that can be derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comnih.gov Utilizing these bio-based starting materials provides a sustainable alternative to traditional petroleum-based feedstocks. acs.org

The development of highly efficient catalytic processes is another cornerstone of green synthesis. This includes the use of catalysts that can be easily recovered and recycled, minimizing waste. For instance, heterogeneous catalysts can simplify product purification and reduce solvent use. mdpi.com Methodologies that improve atom economy—maximizing the incorporation of atoms from the starting materials into the final product—are also highly desirable. This can be achieved through reaction design that minimizes the formation of byproducts, such as addition or cyclization reactions.

Furthermore, the use of biocatalysis presents a green alternative to conventional chemical methods. Enzyme-catalyzed reactions are typically performed in aqueous media under mild temperature and pressure conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents. acs.org The optimization of reaction conditions to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids also contributes to a more sustainable synthetic process.

Chemical Reactivity and Mechanistic Organic Transformations of 2 Furan 3 Yl Acetic Acid

Reactions Involving the Furan (B31954) Ring System

The furan ring of 2-(Furan-3-yl)acetic acid is an electron-rich aromatic system. The oxygen heteroatom significantly influences its reactivity, making it more susceptible to electrophilic attack than benzene (B151609). pearson.comnumberanalytics.com The presence of the acetic acid side chain at the 3-position also directs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions (the alpha positions) due to the superior stabilization of the carbocation intermediate by the oxygen atom's lone pair. pearson.comnumberanalytics.com In 3-substituted furans, such as this compound, the primary sites for electrophilic attack are the C2 and C5 positions. The directing effect of the existing substituent at C3 plays a crucial role in determining the precise regioselectivity. numberanalytics.com

Common electrophilic substitution reactions for furans include halogenation, nitration, and Friedel-Crafts reactions. However, the high reactivity of the furan ring often necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening. libretexts.org For instance, bromination of furan occurs readily at the 2-position. If the 2-position is blocked, substitution will then occur at the 5-position. numberanalytics.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Furans This table is representative of the general reactivity of 3-substituted furans and not specific experimental results for this compound, as detailed experimental data for this specific compound was not available in the search results.

| Reaction Type | Reagent | Expected Major Product(s) | Reference |

| Bromination | Br₂/dioxane | 2-Bromo-3-(carboxymethyl)furan and/or 5-Bromo-3-(carboxymethyl)furan | numberanalytics.com |

| Nitration | Acetyl nitrate | 2-Nitro-3-(carboxymethyl)furan and/or 5-Nitro-3-(carboxymethyl)furan | libretexts.org |

| Acylation | Acetic anhydride/SnCl₄ | 2-Acetyl-3-(carboxymethyl)furan and/or 5-Acetyl-3-(carboxymethyl)furan | libretexts.org |

Cycloaddition Reactions of the Furan Ring

The furan ring can participate as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. researchgate.net However, the aromatic character of furan makes these reactions reversible, and the initial adducts can often undergo retro-Diels-Alder reactions to restore the furan ring. The presence of substituents on the furan ring can influence the rate and stereoselectivity of these cycloadditions. For example, electron-donating groups on the furan ring can increase the rate of reaction with electron-deficient dienophiles. researchgate.net

Furans substituted at the C-3 position can also undergo [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. researchgate.net The stereoselectivity of these reactions can be high, influenced by the nature of the substituent at the C3 position. researchgate.net Additionally, base-catalyzed [3+2] cycloaddition reactions of propargylamines with aldehydes have been developed for the synthesis of substituted furans. rsc.org

Ring-Opening Reactions of the Furan Moiety

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly oxidative or acidic conditions. researchgate.net Oxidation of furans can lead to the formation of butenolides or other ring-opened products. For instance, oxidation with singlet oxygen can yield hydroxyfuranones. researchgate.net Hydrazine hydrate (B1144303) has also been shown to cause the ring-opening of certain furanone derivatives to form acid hydrazides. researchgate.net In some cases, the ring-opened intermediates can undergo further reactions and cyclizations to form different heterocyclic systems. bohrium.com

Table 2: Examples of Ring-Opening Reactions of Furan Derivatives This table provides examples of ring-opening reactions for various furan derivatives to illustrate the general reactivity, as specific data for this compound was not available.

| Furan Derivative | Reagent/Condition | Product | Reference |

| 3-Phenylthio-5-aryl-2(3H)-furanones | Hydrazine hydrate | Acid hydrazides | researchgate.net |

| Furanones | Benzylamine | Benzylamide derivatives | researchgate.net |

| 2-((3R,4R)-4-(Bromomethyl)-2-oxotetrahydrofuran-3-yl)acetic acid | Jones reagent | Not specified | uni-regensburg.de |

Reactions of the Acetic Acid Side Chain

The acetic acid side chain of this compound exhibits the typical reactivity of a carboxylic acid.

Esterification, Amidation, and Related Condensation Reactions

The carboxylic acid group of this compound can be readily converted into a variety of derivatives such as esters and amides. cymitquimica.com These reactions typically involve activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling reagents.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using methods developed for furan dicarboxylic acids. google.com Amidation involves reacting the activated carboxylic acid with an amine. researchgate.netresearchgate.net The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or PyBOP is common for forming amide bonds under mild conditions. researchgate.netresearchgate.net

Table 3: Esterification and Amidation of Carboxylic Acids This table illustrates general methods for esterification and amidation applicable to this compound.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Esterification | Alcohol, Acid catalyst | Ester | google.com |

| Amidation | Amine, Coupling reagent (e.g., EDC, PyBOP) | Amide | researchgate.netresearchgate.net |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl chloride |

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids directly but can reduce acyl chlorides derived from the carboxylic acid.

Oxidation of the acetic acid side chain is less common as the carboxylic acid group is already in a high oxidation state. However, oxidative degradation of the molecule could occur under harsh conditions. The furan ring itself is more susceptible to oxidation than the carboxylic acid group. For example, oxidation of some furan derivatives with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) has been reported, which primarily affects the furan ring or other substituents.

Palladium-Catalyzed Cross-Coupling Reactions and Other Transition Metal-Mediated Transformations

The furan nucleus and its derivatives, including this compound, are pivotal substrates in transition metal-catalyzed reactions for the synthesis of more complex molecules. Palladium, rhodium, and other transition metals are frequently employed to mediate these transformations, which include cross-coupling and annulation reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ntu.edu.sg While direct palladium-catalyzed reactions on the furan ring of this compound itself are not extensively documented, the principles of such reactions are well-established for furan derivatives. For instance, palladium(II) acetate (B1210297) has been used to catalyze the oxidative cross-coupling of furans with acrylates. ntu.edu.sg A significant application involves the α-arylation of esters and amides, a reaction that can be adapted to derivatives of this compound. In a notable example, benzyl (B1604629) 2-(furan-3-yl)acetate (B494440) was synthesized via a Suzuki-Miyaura cross-coupling reaction. nih.gov This method utilizes a palladium catalyst, such as XPhos-Pd-G2, to couple an α-chloroacetate with a furan-3-ylboronic acid derivative, offering a pathway that avoids strong bases and tolerates a variety of functional groups. nih.govacs.org

The general strategy for such a reaction involves the coupling of an ester or amide with an aryl or heteroaryl halide under palladium catalysis. nih.gov The use of organotrifluoroborate salts as nucleophilic partners has proven effective, allowing for the successful coupling of various heterocyclic compounds, including furans. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl chloroacetate | Furan-3-yltrifluoroborate | XPhos-Pd-G2 | Cs₂CO₃ | THF/H₂O, 100 °C, 18 h | Benzyl 2-(furan-3-yl)acetate | 84 | nih.gov |

Rhodium has also emerged as a versatile catalyst for transformations involving furan derivatives. Rhodium(III)-catalyzed C-H activation is a powerful tool for the synthesis of substituted furans. researchgate.net For example, acrylic acids have been reacted with α-diazocarbonyl compounds in the presence of a rhodium(III) catalyst to produce trisubstituted furans. researchgate.net Although not specifically demonstrated with this compound as the starting material, this methodology highlights the potential for functionalizing the furan ring or the acetic acid side chain through C-H activation.

Other transition metals like nickel, copper, and gold have also been utilized in the synthesis and transformation of furan-containing molecules. rsc.orgnih.gov Nickel-catalyzed reactions, for instance, have been employed in the synthesis of dihydrobenzofuran derivatives. rsc.orgnih.gov Copper has been used in cyclization reactions to form furan-fused thienoacenes. rsc.org Gold catalysts have been shown to be effective in the cycloisomerization of alkynyl phenols to produce benzofuranones. researchgate.net These examples, while not directly involving this compound, illustrate the broad utility of transition metals in manipulating the furan core and suggest potential reactive pathways for this specific compound.

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of furan-containing compounds has been an area of active research, offering alternative, often milder, methods for inducing chemical transformations compared to traditional thermal reactions.

Photochemical Transformations

Photochemical reactions of furan derivatives can lead to a variety of products through isomerization, cyclization, and addition reactions. mdpi.com While specific studies focusing solely on the photochemical transformations of this compound are limited, research on analogous structures provides insight into potential reaction pathways. For instance, intramolecular cycloadditions of aza-o-xylylenes to furanacetic acid-based pendants have been shown to yield complex polyheterocyclic structures containing a β-lactam moiety. nih.gov In these reactions, irradiation leads to an excited state that facilitates the cycloaddition.

In a related context, the irradiation of N-(2-formylphenyl)-2-(furan-2-yl)acetamide, a derivative of a furan acetic acid, results in an intramolecular [4+4] or [4+2] cycloaddition to form tetracyclic products. nih.gov This highlights the furan ring's ability to participate in photochemical cycloadditions.

Electrochemical Transformations

Electrochemical methods provide a powerful platform for generating reactive intermediates, such as radicals, under controlled conditions. rsc.org The electrochemical reduction of aryl halides can generate aryl radicals, which can then participate in various coupling and cyclization reactions. rsc.org

A notable application in a related system is the electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids. rsc.orgacs.org This process involves the electrochemical reduction of 2-allyloxybromobenzenes. The initially formed aryl radical undergoes cyclization, and subsequent carboxylation with CO₂ leads to the desired acetic acid derivative. This reaction demonstrates the feasibility of forming a new ring and introducing a carboxylic acid functionality through an electrochemical approach. While this example starts with a benzene derivative, it showcases a plausible strategy that could be adapted for furan-based systems.

The electrochemical oxidation of furan compounds is another area of interest, particularly in the context of biomass conversion. rsc.org While often focused on compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220), the principles of electrochemical oxidation can be applied to other furan derivatives. These reactions typically involve the generation of radical cations or other oxidized species at an anode, which can then undergo further reactions like hydroxylation or coupling. acs.orgrsc.org

Table 2: Summary of Potential Reactive Transformations

| Transformation Type | Reagents/Conditions | Potential Product Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl/heteroaryl (tri)fluoroborate, Pd catalyst, base | α-Aryl/heteroaryl-2-(furan-3-yl)acetates | nih.govacs.org |

| Rhodium-Catalyzed C-H Activation | α-Diazocarbonyl compounds, Rh(III) catalyst | Functionalized furan derivatives | researchgate.net |

| Photochemical Cycloaddition | UV irradiation, suitable tethered reactant | Polyheterocyclic structures | nih.gov |

| Electrochemical Carboxylation | Electrochemical reduction, CO₂ | Ring-fused acetic acid derivatives | rsc.orgacs.org |

Biological Activities and Mechanistic Investigations of 2 Furan 3 Yl Acetic Acid and Its Analogs

Antimicrobial Efficacy

The antimicrobial properties of 2-(furan-3-yl)acetic acid and its derivatives have been a subject of interest in the search for new agents to combat microbial infections. Research has spanned their effectiveness against a variety of bacterial and fungal pathogens, including specialized bacteria such as those that reduce sulfate.

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A study focusing on furan (B31954) derivatives bearing a rhodanine (B49660) moiety revealed that many of these compounds exhibit potent inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–16 μg/mL. Notably, one of the most potent compounds from this series showed a MIC value of 2 or 4 μg/mL against multidrug-resistant strains. However, these specific compounds did not show activity against the Gram-negative bacterium Escherichia coli at a concentration of 64 μg/mL.

In another study, degraded limonoid analogs incorporating a furan-3-yl moiety were synthesized and evaluated for their antibacterial activity. Acetate (B1210297) derivatives of these analogs were found to be particularly active against Staphylococcus aureus, with a minimal inhibitory concentration for 50% of organisms (MIC50) of 16 mg/L. These compounds also showed activity against other Gram-positive bacteria, including linezolid-resistant Staphylococcus epidermidis (MIC50 = 64 mg/L), Listeria monocytogenes (MIC50 = 128 mg/L), and Enterococcus faecalis (MIC50 = 256 mg/L).

Furthermore, novel chalcones with a furan ring and their corresponding pyrazoline derivatives have been synthesized and screened for their antimicrobial properties. Certain chalcone (B49325) derivatives displayed antibacterial activity against Staphylococcus aureus at a concentration of 256 μg/mL and against Escherichia coli at concentrations of 512 and 1024 μg/mL. Naphtho[2,1-b]furan (B1199300) derivatives have also been screened for their in vitro antimicrobial activity, with some compounds showing inhibitory effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.

| Compound Type | Bacterial Strain | Potency (MIC/MIC50) |

| Furan derivatives with rhodanine moiety | Gram-positive bacteria (including multidrug-resistant) | 2–16 μg/mL |

| Degraded limonoid analogs (acetate derivatives) | Staphylococcus aureus | 16 mg/L (MIC50) |

| Degraded limonoid analogs (acetate derivatives) | Staphylococcus epidermidis (linezolid-resistant) | 64 mg/L (MIC50) |

| Degraded limonoid analogs (acetate derivatives) | Listeria monocytogenes | 128 mg/L (MIC50) |

| Degraded limonoid analogs (acetate derivatives) | Enterococcus faecalis | 256 mg/L (MIC50) |

| Furan-derived chalcones | Staphylococcus aureus | 256 μg/mL |

| Furan-derived chalcones | Escherichia coli | 512-1024 μg/mL |

The antifungal potential of this compound analogs has also been investigated. In a study of naphtho[2,1-b]furan derivatives, some of the synthesized compounds were tested against the fungi Aspergillus fumigatus and Candida albicans. One particular derivative, 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan, demonstrated good activity against both fungal species, with inhibition zones of 18.6±0.1 μg/mL and 17.2±0.1 μg/mL, respectively.

Research into coruscanone A analogs, which contain a furan ring, has also revealed potent antifungal activity. These compounds were evaluated against major opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with several analogs showing significant inhibitory effects. Structure-activity relationship studies suggest that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is the key pharmacophore for the antifungal activity of this class of compounds.

Furthermore, newly synthesized isoxazole (B147169) derivatives containing a furan ring have been screened for their in vitro antifungal activity against Aspergillus niger, with some compounds showing promising results compared to standard reference drugs. The mechanism of antifungal action for some furan derivatives is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane.

While specific studies on the activity of this compound against sulfate-reducing bacteria are not extensively detailed in the available literature, there are indications that furan-containing compounds may have potential in this area. One report mentions that 5-(Furan-2-yl)-3-phenyl-isoxazole has been synthesized and studied for its inhibitory effects against sulfate-reducing bacteria. The metabolic activities of sulfate-reducing bacteria like Desulfovibrio are crucial in various environments, and their inhibition is of significant interest. Further research is needed to specifically elucidate the efficacy and mechanism of action of this compound and its direct analogs against these types of bacteria.

Anticancer and Antiproliferative Potentials

The quest for novel anticancer agents has led to the investigation of this compound derivatives for their ability to inhibit cancer cell growth and proliferation. These studies have unveiled cytotoxic effects against various cancer cell lines and have begun to uncover the underlying mechanisms of action.

A significant body of research has focused on the cytotoxic effects of this compound analogs on cancer cells. In a notable study, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives were synthesized and evaluated for their antiproliferative activity against two human leukemia cell lines. These compounds, which are analogs of this compound, exhibited moderate to strong antiproliferative activity in a dose-dependent and cell cycle stage-dependent manner. Among the synthesized compounds, two derivatives, designated as 5e and 5f, were found to have potent anticancer activity on both leukemia cell lines tested.

The cytotoxic potential of furan derivatives is not limited to leukemia. Dinaphtho[2,1-b:1',2'-d]furan derivatives have shown strong inhibitory activity against human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721), uterine cervix cancer (HeLa) cells, and acute promyelocytic leukemia (NB4) cells. One compound from this series demonstrated a particularly significant inhibitory effect against SMMC-7721 cells with an IC50 value of 0.57 μmol·L-1.

Furthermore, other studies on furan-containing compounds have reported cytotoxic effects against various cancer cell lines. For instance, certain furan-based derivatives have shown promising antiproliferative properties against breast cancer cell lines. Another study on anthra[2,3-b]furan-3-carboxamides found that the majority of the new compounds inhibited the growth of mammalian tumor cell lines at submicromolar to low micromolar concentrations.

| Compound Series | Cancer Cell Line(s) | Potency (IC50) |

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human Leukemia | Moderate to strong antiproliferative activity |

| Dinaphtho[2,1-b:1',2'-d]furan derivative (Compound 13k) | SMMC-7721 (Hepatocellular Carcinoma) | 0.57 μmol·L-1 |

| Anthra[2,3-b]furan-3-carboxamides | Various mammalian tumor cells | Submicromolar to low micromolar concentrations |

Investigations into the mechanisms underlying the anticancer effects of this compound analogs have pointed towards the induction of apoptosis and modulation of the cell cycle. For the 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, studies have shown that they can induce apoptosis in human leukemia cells. Specifically, LDH assays, flow cytometric analysis, and DNA fragmentation assays indicated that one of the more potent derivatives is cytotoxic and capable of inducing apoptosis. The mechanism for related rhodanine-containing compounds is suggested to involve the modulation of Bcl-2 family proteins.

Other furan derivatives have also been shown to induce apoptosis. Research on 2-(2-(Furan-2-yl)phenyl)acetic acid indicated that it exhibits moderate to potent anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. Similarly, some benzo[b]furan derivatives have been reported to induce apoptosis through the activation of caspases.

Cell cycle modulation is another key mechanism. Flow cytometry analyses of cells treated with certain oxetane (B1205548) derivatives, which can be compared to furan-containing compounds, revealed an alteration in the distribution of cells across different phases of the cell cycle, with an increase in the proportion of cells in the G1 phase for some cancer types. Research on anthra[2,3-b]furan-3-carboxamides has also shown that the most cytotoxic derivatives can induce accumulation in the G2/M phase of the cell cycle and apoptosis in gastric carcinoma cell lines.

Structure-Activity Relationship (SAR) Studies for Optimizing Antineoplastic Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer effects of furan-based compounds. Research has shown that specific structural modifications to the furan scaffold can significantly influence cytotoxic activity. nih.gov

For instance, in a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, substitutions on the distal aryl ring were found to strongly influence anticancer activity against the U937 human histiocytic lymphoma cell line. usgs.gov Specifically, derivatives with para substitutions on the benzylidene ring showed significant anticancer effects. usgs.gov Another study on novel carbohydrazide (B1668358) derivatives bearing a furan moiety found that compound 3e exhibited significant anticancer effects on A549 lung cancer cells, while showing no cytotoxic effects on normal BJ fibroblast cells. ijabbr.com

SAR studies on pyrazole (B372694) derivatives have indicated that the presence of an electron-withdrawing chloro substitution on the B ring resulted in low cytotoxic activity. nih.gov Conversely, replacing certain groups in quinoxaline (B1680401) urea (B33335) analogs led to a 3 to 4-fold increase in potency in multiple cell-based assays. cdnsciencepub.com The rhodanine core, another heterocyclic structure, also demonstrates a broad spectrum of biological activities, including anticancer properties, which are heavily influenced by its substitution patterns. up.ac.za

| Furan Analog Class | Key Structural Feature | Impact on Antineoplastic Activity | Reference |

|---|---|---|---|

| Thiazolopyrimidine Derivatives | Para-substitution on distal aryl ring | Increased anticancer activity | usgs.gov |

| Carbohydrazide Derivatives | Specific substitution pattern (compound 3e) | Significant and selective activity against lung cancer cells | ijabbr.com |

| Quinoxaline Urea Analogs | Replacement of metabolically labile furan groups | ~3-4 fold increase in potency | cdnsciencepub.com |

| Pyrazol-4-yl-prop-2-en-1-one Derivatives | Electron-withdrawing chloro group on B ring | Low cytotoxic activity | nih.gov |

Enzyme Modulation and Biochemical Pathway Interactions

Furan derivatives are known to interact with and modulate the activity of various enzymes and biochemical pathways, which underlies many of their therapeutic effects.

Role in Lysine (B10760008) Methylation and Associated Biological Pathways

This compound is noted for its role in lysine methylation, a critical post-translational modification involved in numerous biological processes. researchgate.net The unique electrostatic properties of the compound are considered ideal for this role. researchgate.net Broader studies on furans have highlighted their impact on epigenetic mechanisms. Exposure to furan has been shown to cause alterations in histone lysine methylation and acetylation in rat livers. These epigenetic changes are linked to furan-induced liver tumorigenicity.

Research into histone lysine demethylases (KDMs), which regulate gene expression, has identified benzo[b]tellurophene (B1615719) derivatives, which are structurally related to furans, as specific inhibitors of KDM4, an enzyme family implicated in cancer development. Furthermore, the binding of ligands to methyllysine reader proteins, such as the CBX5 chromodomain, is driven by interactions with an aromatic cage. The nature of these interactions can be modulated by altering the alkyllysine substituent, demonstrating the nuanced control within these epigenetic pathways.

Enzyme Inhibition and Activation Studies (e.g., ASK1 inhibition)

Analogs of this compound have been identified as potent inhibitors of a wide range of enzymes. While specific data on Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition by this compound is not detailed, the broader class of furan derivatives demonstrates significant enzyme-inhibiting capabilities.

For example, furan carboxylate derivatives have been discovered as novel inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers. Furan-based chalcones act as selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in neurodegenerative diseases. Other furan derivatives have been shown to inhibit phosphodiesterase IV (PDE IV), which is relevant for treating inflammatory diseases like asthma. Additionally, furan-based thiamine (B1217682) analogues are potent and selective inhibitors of the mammalian pyruvate (B1213749) dehydrogenase complex (PDHc), a key player in cellular energy metabolism. Some 2-arylbenzo[b]furan derivatives are potent inhibitors of human lipoxygenases (LOXs), which are involved in inflammatory pathways.

| Enzyme Target | Furan Derivative Class | Biological Significance | Reference |

|---|---|---|---|

| ATP-citrate lyase (ACL) | Furan carboxylates | Anticancer therapy | |

| Monoamine oxidase B (MAO-B) | Furan-based chalcones | Neurodegenerative disease treatment | |

| Phosphodiesterase IV (PDE IV) | Aryl furan derivatives | Anti-inflammatory (e.g., asthma) | |

| Pyruvate dehydrogenase complex (PDHc) | Furan-based thiamine analogues | Cancer metabolism | |

| Human Lipoxygenases (LOXs) | 2-Arylbenzo[b]furans | Anti-inflammatory therapy | |

| Histone Demethylase (KDM4) | Benzo[b]tellurophenes | Anticancer therapy |

Interaction with Specific Molecular Targets and Receptors

The biological activity of furan derivatives is often mediated by their interaction with specific molecular targets and receptors. A notable example is the development of tetrasubstituted furan derivatives as highly selective ligands for the estrogen receptor α (ERα). One such compound, 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan, acts as a full agonist for ERα while being inactive on ERβ, making it a valuable tool for studying estrogen biology.

Molecular docking and simulation studies have further elucidated these interactions. A furan-containing pyrazole derivative showed stable complexes with key cancer-related receptors, including the Estrogen Receptor, EGFR, and HER2. In the context of MAO-B inhibition, furan-based chalcones have been shown to form a pi-cation interaction with Tyr398 and a hydrogen bond with Tyr326 in the enzyme's active site.

Anti-inflammatory and Analgesic Potentials of Related Furan Derivatives

The furan scaffold is present in a multitude of compounds exhibiting anti-inflammatory and analgesic properties. These activities are a significant area of pharmacological research for this class of compounds.

Studies have shown that certain furan derivatives can effectively reduce inflammation. researchgate.net For example, a series of hydrazide-hydrazone derivatives incorporating a furan moiety demonstrated noteworthy anti-inflammatory effects in a carrageenan-induced rat model. The anti-inflammatory effects of natural furan derivatives, such as furan fatty acids, are attributed to mechanisms including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production and the regulation of inflammatory mediator expression. researchgate.net Some synthetic derivatives, like 1-furan-2-yl-3-pyridin-2-yl-propenone, function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

In terms of analgesic potential, certain 3-substituted derivatives of dihydrofuran-2(3H)-one have demonstrated strong pain-relieving activity, even surpassing that of reference drugs like morphine and acetylsalicylic acid in specific assays.

Other Biological Activities Identified in Furan Derivatives (e.g., anthelmintic, oestrogenic, ichthyotoxin, antipruritic)

Beyond their anticancer and anti-inflammatory roles, furan derivatives have been investigated for a wide array of other biological activities.

Anthelmintic Activity: Several classes of furan derivatives have shown the ability to combat parasitic worms. Benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus were effective against the earthworm Pheretima posthuma. In other studies, derivatives of 1-(2-Furanyl)-3-aryl-2-propenone were screened for activity against Hymenolepis nana. However, some furan quaternary salts with high in vitro antibacterial activity were found to be inactive when tested for anthelmintic properties in rats.

Oestrogenic Activity: Furan derivatives have been shown to interact with the estrogen signaling pathway. The oxidation of 17α-[3-furyl]estradiol derivatives yields lactones, some of which retain the same degree of estrogenic activity as the parent compound. Synthetic 2-phenylbenzo[b]furans have been found to promote estrogen biosynthesis, potentially by regulating the aromatase enzyme. As mentioned previously, highly selective ligands for ERα have been developed from a furan core, highlighting their potential to modulate estrogenic responses.

Ichthyotoxin Activity: The term "ichthyotoxin" refers to toxins that are poisonous to fish. While some complex chlorinated dibenzofurans are known environmental contaminants with toxicity to fish, information on the specific ichthyotoxic properties of simpler furan derivatives is less common. Some natural products containing a furan moiety have been noted for ichthyotoxic activity. However, studies on furan itself in food have shown lower than expected acute toxicity in aquatic embryos, though long-term carcinogenic effects remain a concern.

Antipruritic Activity: Certain furan-based natural products have demonstrated antipruritic (anti-itch) potential. Dinaphthofuran-7,12-dione derivatives isolated from the pericarp of the plant Impatiens balsamina have been identified as having antipruritic properties.

Advanced Preclinical Pharmacological Investigations and Efficacy Assessments

Advanced preclinical studies have begun to explore the therapeutic potential of analogs derived from this compound in various disease models. These investigations, moving beyond initial screening, aim to establish in vivo efficacy and elucidate the pharmacological effects of these compounds in complex biological systems. Research has primarily focused on their roles as inhibitors of specific inflammatory pathways and as potential antimicrobial agents.

One significant area of investigation involves the development of novel inhibitors for the NLRP3 inflammasome, a key component in the innate immune system implicated in a range of inflammatory and neurodegenerative disorders. In this context, a new chemical scaffold was designed utilizing this compound as a foundational structure. researchgate.net Structure-activity relationship (SAR) studies on an initial lead compound led to the identification of a more potent analog, designated as compound 17 (YQ128 ). researchgate.net This new lead demonstrated significantly improved inhibitory potency against the NLRP3 inflammasome. researchgate.net In vitro assays confirmed its selective inhibition, and subsequent in vivo models verified its ability to penetrate the brain, a critical attribute for treating neurodegenerative conditions. researchgate.net

Another research avenue has explored the antibacterial properties of complex heterocyclic compounds incorporating a furan-3-yl moiety. A novel tetrahydroisoquinoline analog, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline , was synthesized and assessed for its activity against a panel of pathogenic bacterial strains. rsc.org The study revealed that Staphylococcus epidermidis and Klebsiella pneumoniae were the most susceptible to the compound's action at a concentration of 25 μg/ml. rsc.org

The detailed findings from these preclinical efficacy assessments are summarized in the tables below.

Table 1: Efficacy of this compound Analog in an In Vitro NLRP3 Inflammasome Inhibition Assay

| Compound | Target | Assay Model | Efficacy (IC₅₀) | Source |

|---|---|---|---|---|

| 17 (YQ128) | NLRP3 Inflammasome | In Vitro Cellular Assay | 0.30 ± 0.01 µM | researchgate.net |

Table 2: Antibacterial Activity of a Furan-3-yl-Containing Tetrahydroisoquinoline Analog

| Compound | Bacterial Strain | Activity Concentration | Outcome | Source |

|---|---|---|---|---|

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Staphylococcus epidermidis | 25 µg/ml | Susceptible | rsc.org |

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Klebsiella pneumoniae | 25 µg/ml | Susceptible | rsc.org |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Furan 3 Yl Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers non-destructive methods to ascertain the structure of 2-(Furan-3-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of this compound, one would expect to observe distinct signals corresponding to each unique proton environment. The furan (B31954) ring contains three aromatic protons (H-2, H-4, and H-5), which typically appear in the downfield region of the spectrum due to the ring's aromaticity. The methylene (B1212753) (-CH₂) protons of the acetic acid group are adjacent to the furan ring and would appear as a singlet. The acidic proton of the carboxyl group (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift.

Based on analysis of similar 3-substituted furan structures, the predicted ¹H NMR spectral data in a solvent like CDCl₃ would be as follows.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 (Furan) | ~7.4 | Singlet / Triplet (fine) | 1H |

| H-5 (Furan) | ~7.3 | Singlet / Triplet (fine) | 1H |

| H-4 (Furan) | ~6.3 | Singlet / Triplet (fine) | 1H |

| -CH₂- (Methylene) | ~3.6 | Singlet | 2H |

| -COOH (Carboxyl) | >10.0 | Broad Singlet | 1H |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration. The furan protons may show fine long-range couplings.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: four for the furan ring carbons, one for the methylene carbon, and one for the carbonyl carbon of the acid group. The carbonyl carbon is characteristically found far downfield. The furan carbons resonate in the aromatic region, with those bearing oxygen being the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~175-178 |

| C-2 (Furan) | ~143 |

| C-5 (Furan) | ~140 |

| C-4 (Furan) | ~111 |

| C-3 (Furan) | ~124 |

| -CH₂- (Methylene) | ~30-35 |

Note: Chemical shifts are predictions based on analogous structures and can vary with experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the coupled protons on the furan ring (H-4 with H-5), helping to distinguish them from the uncoupled H-2 proton.

HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for H-2, H-4, H-5, and the methylene group to their corresponding carbon signals (C-2, C-4, C-5, and -CH₂).

Correlations from the methylene protons (-CH₂) to the furan carbons C-3, C-2, and C-4.

A critical correlation from the methylene protons (-CH₂) to the carbonyl carbon (C=O). These correlations unequivocally prove that the acetic acid moiety is attached to the C-3 position of the furan ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | Carboxylic Acid | 2500-3300 | Very Broad |

| C-H stretch | Furan Ring (sp²) | 3100-3150 | Sharp |

| C-H stretch | Methylene (sp³) | 2850-2960 | Medium |

| C=O stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C stretch | Furan Ring | ~1500-1600 | Medium |

| C-O stretch | Furan Ring / Acid | 1000-1300 | Strong |

These bands, particularly the very broad O-H stretch combined with the strong C=O stretch, are definitive evidence for the presence of a carboxylic acid group.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecular structure.

For this compound (C₆H₆O₃), the exact mass is 126.0317 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this precise mass, thereby verifying the molecular formula.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as:

[M+H]⁺ : 127.0390 m/z (in positive ion mode)

[M-H]⁻ : 125.0244 m/z (in negative ion mode)

Electron Impact (EI) ionization would cause fragmentation, with likely fragments corresponding to the loss of a water molecule ([M-H₂O]⁺˙) or the loss of the carboxyl group ([M-COOH]⁺).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound. measurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.com This high degree of accuracy is indispensable for distinguishing between compounds that may have the same nominal mass but different chemical formulas. measurlabs.com

The theoretical exact mass of this compound (C₆H₆O₃) can be calculated for its protonated molecule [M+H]⁺, which is commonly observed in electrospray ionization (ESI) positive mode. These precise measurements are crucial for confirming the identity of the compound in various samples. mdpi.commdpi.com HRMS is frequently used to confirm the successful synthesis of furan-containing compounds. mdpi.commdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆O₃ |

| Monoisotopic Mass | 126.0317 u |

| Theoretical Exact Mass [M+H]⁺ | 127.0390 u |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation of molecules. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. nih.gov

For this compound, the protonated molecule ([M+H]⁺ at m/z 127) would be selected as the precursor ion. The fragmentation would likely involve characteristic losses from the acetic acid side chain and the furan ring. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). zsmu.edu.ua

Potential fragmentation patterns for this compound could include:

Loss of H₂O: A fragment ion at m/z 109, resulting from the loss of a water molecule from the carboxylic acid group. zsmu.edu.ua

Loss of CO₂: Decarboxylation could lead to a fragment corresponding to the loss of carbon dioxide.

Cleavage of the acetic acid side chain: Fragmentation could result in ions characteristic of the furan moiety.

These fragmentation patterns provide a structural fingerprint, enabling confident identification of the compound even in complex matrices. nih.govzsmu.edu.ua

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from other components in a sample prior to its detection and quantification. wikipedia.org High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique that separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org By selecting the appropriate column and mobile phase, a high degree of separation can be achieved for various analytes, including organic acids.

Reversed-phase HPLC (RP-HPLC) is a common and robust method for the analysis of organic acids like this compound. ajrconline.org In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. uobaghdad.edu.iq To ensure that the organic acid is in its protonated, less polar form and is retained on the column, the mobile phase is typically acidified, for instance with formic acid or phosphoric acid. chromatographyonline.comnih.gov

The mobile phase often consists of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. ajrconline.orgchromatographyonline.com UV detection is suitable for this compound due to the UV absorbance of the furan ring. The detection wavelength is typically set in the low UV range, around 210-230 nm, to maximize sensitivity. nih.gov

Table 2: Typical RP-HPLC Parameters for Organic Acid Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acidified Water (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Ion-Exclusion Chromatography (IEC) and Ion-Exchange Chromatography (IEX) are powerful alternatives for the separation of organic acids. gcms.czgsconlinepress.com

Ion-Exclusion Chromatography (IEC) is particularly effective for separating ionic compounds from non-ionic or weakly ionic ones. In the context of organic acids, IEC typically uses a cation-exchange resin in the hydrogen form. Strong inorganic acid anions are excluded from the resin pores and elute early, while the weaker organic acids can penetrate the pores to varying degrees, leading to their separation. gcms.czmdpi.com This method is useful for analyzing samples with high salt content, such as wastewater. gcms.cz

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. gsconlinepress.com Anion-exchange chromatography is used for organic acids, which are negatively charged at a pH above their pKa. The stationary phase is a positively charged resin that retains the anionic analytes. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. lcms.czresearchgate.net

For the analysis of trace levels of this compound, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the method of choice. wikipedia.orgshimadzu-la.com This technique combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. wikipedia.org

After separation on an HPLC column, the eluent is introduced into the mass spectrometer's ion source (commonly ESI or APCI), where the analyte molecules are ionized. wikipedia.org The mass spectrometer then serves as a highly selective and sensitive detector. By operating the mass spectrometer in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode (in the case of LC-MS/MS), it is possible to achieve very low limits of detection and quantification, making this technique ideal for trace analysis in complex matrices like biological fluids or environmental samples. shimadzu-la.comnih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. For carboxylic acids, a derivatization step is often required to increase volatility and thermal stability, typically by converting the acid to a more volatile ester (e.g., a methyl ester).

GC-MS analysis provides both retention time data for identification and mass spectra for structural confirmation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (126.11 g/mol ) and characteristic fragmentation patterns related to the furan ring and the acetic acid side chain.

Research Findings: Studies on the analysis of furan derivatives in various matrices demonstrate the utility of GC-MS. For instance, methods developed for analyzing furan and its derivatives in food products utilize capillary columns like the HP-5MS, which is a non-polar column suitable for a wide range of compounds. mdpi.comacs.orgnih.gov The separation of various furan derivatives can be achieved within a short analysis time, often under 10 minutes, using optimized temperature programs. mdpi.comnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation, followed by GC-tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. mdpi.comshimadzu.com This approach allows for very low limits of detection (LOD) and quantification (LOQ), often in the ng/g range. acs.org

A typical GC-MS method for analyzing furan derivatives involves the following parameters:

| Parameter | Typical Value/Condition | Source |

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.comnih.gov |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | ~1 mL/min | mdpi.com |

| Injection Mode | Split or Splitless, depending on concentration | mdpi.com |

| Injector Temp. | 260-280 °C | mdpi.comuin-alauddin.ac.id |

| Oven Program | Initial temp 32-50°C, ramped to 200-280°C | mdpi.comuin-alauddin.ac.id |

| MS Interface Temp. | 280-300 °C | uin-alauddin.ac.idmdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detection | Full Scan (for identification) or MRM (for quantification) | shimadzu.commdpi.com |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For this compound, a single-crystal X-ray diffraction experiment would reveal the conformation of the acetic acid side chain relative to the furan ring, as well as how the molecules pack together in the solid state. A key feature to investigate would be the hydrogen-bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net

Research Findings: While a specific crystal structure for this compound is not readily available in the searched literature, numerous studies on closely related furan- and benzofuran-containing carboxylic acids have been published. researchgate.netresearchgate.nettandfonline.com For example, the analysis of 2-(6-Methyl-1-benzofuran-3-yl)acetic acid revealed that the asymmetric unit contains two independent molecules linked by O-H···O hydrogen bonds to form a classic R²₂(8) ring motif, creating a dimer. researchgate.net In another study on Pb(II) complexes with furan-3-carboxylate, the ligand was found to be bidentate, using both carboxylate oxygen atoms for chelation. tandfonline.com In some cases, the furan ring itself can exhibit disorder within the crystal structure, which can be modeled during refinement. iucr.org

The typical data obtained from an X-ray crystallographic analysis is summarized below:

| Parameter | Information Provided | Example Finding (from related compounds) | Source |

| Crystal System & Space Group | Symmetry of the crystal lattice | Monoclinic, P2₁/c | researchgate.net |

| Unit Cell Dimensions | Size and shape of the repeating unit | a = 26.2392 (8) Å, b = 5.1197 (1) Å, c = 14.2546 (4) Å, β = 103.826 (1)° | researchgate.net |

| Bond Lengths & Angles | Precise geometry of the molecule | C-C, C-O, C-H bond distances and angles | researchgate.net |

| Torsion Angles | Conformational details (e.g., planarity) | Dihedral angle between the carboxylic acid group and the furan ring system | researchgate.net |

| Hydrogen Bonding | Intermolecular interactions governing crystal packing | O-H···O hydrogen bonds forming centrosymmetric dimers | researchgate.netresearchgate.net |

| R-factor | Measure of agreement between experimental and calculated structure factors | R[F² > 2σ(F²)] = 0.039 | researchgate.net |

Specialized Analytical Approaches for Furan Derivatives and Carboxylic Acids

Beyond standard chromatographic and spectroscopic methods, several classical and specialized techniques can be applied to the analysis of furan derivatives and carboxylic acids. These methods often rely on specific chemical reactions of the functional groups.

Absorptiometric (UV-Vis) Techniques for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light in the UV or visible range. The furan ring is a chromophore that exhibits characteristic absorption in the UV region. Carboxylic acids also show UV absorption, typically at shorter wavelengths.

Research Findings: The UV-Vis spectra of furan derivatives are well-documented. Furan itself has absorption maxima around 200-220 nm. The presence of substituents on the ring can shift these maxima. For instance, studies on lignocellulosic biorefineries use UV-Vis spectroscopy to monitor furan degradation products like furfural (B47365) and hydroxymethylfurfural (HMF). mdpi.comsemanticscholar.org Acetic acid shows a specific maximum at around 206 nm, though its absorbance is significantly lower than that of furan derivatives. mdpi.comsemanticscholar.org The absorbance of this compound would be a composite of the absorptions from the furan ring and the carboxylic acid group. A quantitative method can be developed by creating a calibration curve based on Beer's Law, plotting absorbance versus concentration at a specific wavelength (λ_max).

| Compound Type | Typical λ_max (nm) | Source |

| Lignin | 203, 274 | mdpi.com |

| Acetic Acid | 206 | mdpi.comsemanticscholar.org |

| Furfural | ~277 | psu.edu |

| Hydroxymethylfurfural (HMF) | ~284 | mdpi.com |

Bromination-Based Assays

Bromination is a titrimetric method that can be used for the quantitative analysis of unsaturated compounds, including furan derivatives. The method relies on the electrophilic addition of bromine across the double bonds of the furan ring.

Applications and Future Research Directions of 2 Furan 3 Yl Acetic Acid

Role in Drug Discovery and Development of Novel Therapeutics

The furan (B31954) nucleus is a common scaffold in a multitude of biologically active compounds and approved drugs, prized for its ability to interact with a range of biological receptors. utripoli.edu.lyijabbr.com This has positioned furan derivatives as key targets in medicinal chemistry for developing novel therapeutic agents. ijabbr.com

Lead Compound Identification and Optimization in Pharmaceutical Research

While extensive research has focused on the 2-yl isomer, the 3-yl arrangement of 2-(furan-3-yl)acetic acid offers a different spatial and electronic profile that is crucial for lead compound development. utripoli.edu.lyacs.org The process of lead optimization involves modifying a bioactive compound to enhance its efficacy, safety, and pharmacokinetic properties. evidentic.comethernet.edu.et The furan-3-yl scaffold is valuable in this context, serving as a foundational structure for creating new pharmaceuticals.

Research has shown that furan derivatives, in general, possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lynih.govderpharmachemica.com Specifically, this compound has demonstrated antimicrobial activity against sulfate-reducing bacteria, marking it as a potential candidate for the development of new antibiotics. biosynth.com Its derivatives are also being investigated for their therapeutic potential. For example, derivatives of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid have been synthesized and studied, highlighting the ongoing exploration of the furan-3-yl acetic acid core in creating new bioactive molecules. scilit.com

Intermediate in the Synthesis of Complex Pharmaceutical Molecules

A critical role for this compound and its relatives is as a versatile intermediate in the synthesis of more complex molecules. biosynth.com The furan ring and the carboxylic acid group can both undergo various chemical transformations, allowing for the construction of elaborate molecular architectures.

For instance, related furan derivatives are crucial in the production of major pharmaceuticals. 2-Furanyloxoacetic acid, a closely related structure, is a key intermediate in the synthesis of Cefuroxime, a widely used second-generation cephalosporin (B10832234) antibiotic. wikipedia.orggoogle.com Similarly, derivatives like (2,3-dihydrobenzofuran-3-yl)acetic acid serve as pivotal intermediates for GPR40 agonists, a class of drugs developed for treating diabetes. deepdyve.com These examples underscore the importance of the furan acetic acid framework in providing access to complex and medicinally important compounds.

Contributions to Fundamental Understanding of Biological Processes

Beyond its direct therapeutic applications, this compound has been identified as a crucial compound for studying fundamental biological pathways. biosynth.com It plays a significant role in the process of lysine (B10760008) methylation, a type of post-translational modification where a methyl group is added to a lysine residue on a protein. biosynth.comnih.gov

Lysine methylation is a key regulator of protein function and is integral to numerous cellular signaling events, including DNA damage repair, cell growth, and metabolism. nih.govnih.gov The involvement of this compound in this process suggests its utility as a chemical tool to probe and understand the complex mechanisms of epigenetic regulation. biosynth.comresearchgate.net Its unique electrostatic properties are considered ideal for studying crystallization and methylation reactions in biological systems. biosynth.com

Potential in Advanced Materials Science, including Organic Electronic Devices